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Introduction

O-Methylmurrayamine A, a pyranocarbazole alkaloid, has garnered significant interest in the
scientific community due to its promising biological activities. Initially identified as a synthetic
derivative of murrayamine A, it was later isolated from the leaves of Murraya koenigii and
Murraya siamensis.[1] This technical guide provides an in-depth overview of the structure
elucidation and characterization of O-Methylmurrayamine A, presenting a compilation of
spectroscopic data, detailed experimental protocols for its isolation and synthesis, and insights
into its mechanism of action. This document is intended to serve as a comprehensive resource
for researchers and professionals involved in natural product chemistry, medicinal chemistry,
and drug development.

Physicochemical Properties

O-Methylmurrayamine A is a small molecule with the chemical formula C19H19NO2 and a
molecular weight of 293.4 g/mol . Its systematic IUPAC name is 9-methoxy-3,3,5-trimethyl-11H-
pyrano[3,2-a]carbazole. A summary of its key physicochemical properties is provided in the
table below.
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Property Value Source
Molecular Formula C19H19NO2 PubChem
Molecular Weight 293.4 g/mol PubChem

9-methoxy-3,3,5-trimethyl-11H-
IUPAC Name PubChem
pyrano[3,2-a]carbazole

Monoisotopic Mass 293.141578849 Da PubChem
XLogP3 4.6 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 293.141578849 Da PubChem
Topological Polar Surface Area  34.3 A2 PubChem
Heavy Atom Count 22 PubChem

Structure Elucidation

The determination of the chemical structure of O-Methylmurrayamine A has been
accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass
Spectrometry (HR-MS), and confirmed by X-ray crystallography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are crucial
for elucidating the connectivity of atoms in the molecule. The structural confirmation of
synthetic O-Methylmurrayamine A was achieved using 1H NMR, 13C NMR, and HR-ESI-MS.

[1]

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups
present in the molecule.
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High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the precise
molecular weight and elemental composition of a compound. The structure of synthesized O-
Methylmurrayamine A was confirmed by HR-ESI-MS.[1]

Specific quantitative data for NMR, IR, and HR-MS are detailed in the tables in the "Data
Presentation” section.

X-ray Crystallography

The definitive three-dimensional structure of O-Methylmurrayamine A has been determined
by X-ray crystallography. The crystallographic data is available through the Cambridge
Crystallographic Data Centre (CCDC) under the deposition number 959120. This analysis
provides precise information on bond lengths, bond angles, and the overall conformation of the
molecule in the solid state.

Experimental Protocols
Isolation from Natural Sources

O-Methylmurrayamine A can be isolated from the leaves of Murraya koenigii. A general
procedure for the isolation of carbazole alkaloids from this plant involves the following steps:

o Extraction: The dried and powdered leaves of Murraya koenigii are extracted with a suitable
organic solvent, such as acetone or methanol, at room temperature.

o Concentration: The solvent is then evaporated under reduced pressure to yield a crude
extract.

o Fractionation and Purification: The crude extract is subjected to column chromatography
over silica gel. The column is typically eluted with a gradient of solvents, such as a mixture of
petroleum ether and ethyl acetate, to separate the different components. Fractions are
collected and monitored by thin-layer chromatography (TLC). Fractions containing O-
Methylmurrayamine A are combined and further purified by repeated column
chromatography or preparative TLC to afford the pure compound.

Figure 1: General workflow for the isolation of O-Methylmurrayamine A.
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Total Synthesis

The total synthesis of O-Methylmurrayamine A has been reported, providing a synthetic route
to access this natural product and its analogs for further biological evaluation.[1] The key steps
in the synthesis involve the formation of a carbazole intermediate followed by cyclization.[1]

Figure 2: Simplified logical flow of the total synthesis of O-Methylmurrayamine A.

Biological Activity and Signaling Pathways

O-Methylmurrayamine A has demonstrated significant potential in several therapeutic areas,
including neuroprotection and cancer treatment.

Neuroprotective Effects

O-Methylmurrayamine A has been shown to exhibit neuroprotective effects against H202-
induced damage in PC12 cells.[1]

Anti-Cancer Activity

Notably, O-Methylmurrayamine A has displayed potent anti-cancer activity against DLD-1
colon cancer cells.[2] Its mechanism of action involves the downregulation of the mTOR/AKT
signaling pathway and the induction of mitochondrial apoptosis.[2] This is characterized by
altered cellular morphology, cell cycle arrest in the G2/M phase, increased reactive oxygen
species (ROS) levels, and depolarization of the mitochondrial membrane.[2]

Figure 3: Signaling pathway of O-Methylmurrayamine A in colon cancer cells.

Data Presentation

The following tables summarize the key quantitative data for the characterization of O-
Methylmurrayamine A.

Table 1: Physicochemical and Spectroscopic Data Summary
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Data Type Parameter Value

Molecular Formula - C19H19NO2

Molecular Weight g/mol 2934

HR-ESI-MS (M+H]+ miz Data to be sourced from full

text

Data to be sourced from full

IR Spectrum Key Peaks (cm-1)
text
Table 2: 1H NMR Spectral Data
] Chemical Shift o Coupling Constant
Proton Assignment Multiplicity
(ppm) (3, Hz)

Assignments to be

sourced from full text
Table 3: 13C NMR Spectral Data

Carbon Assignment Chemical Shift (ppm)

Assignments to be sourced from full text

Conclusion

O-Methylmurrayamine A is a pyranocarbazole alkaloid with significant biological potential,
particularly in the areas of neuroprotection and oncology. Its structure has been unequivocally
established through a combination of modern spectroscopic techniques and X-ray
crystallography. The availability of a total synthetic route opens avenues for the creation of
novel analogs with potentially enhanced therapeutic properties. This technical guide provides a
centralized resource of the current knowledge on O-Methylmurrayamine A, which will be
invaluable for researchers and professionals seeking to further explore its medicinal
applications. Further investigation into its detailed mechanism of action and in vivo efficacy is
warranted to fully realize its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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